

# Crelosidenib (LY3410738): A Technical Guide for Researchers in Cholangiocarcinoma

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## Compound of Interest

Compound Name: *Crelosidenib*

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This technical guide provides an in-depth overview of the investigational new drug **Crelosidenib** (LY3410738), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2), for the treatment of cholangiocarcinoma (CCA). This document details the mechanism of action, preclinical data, and available clinical trial results, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.

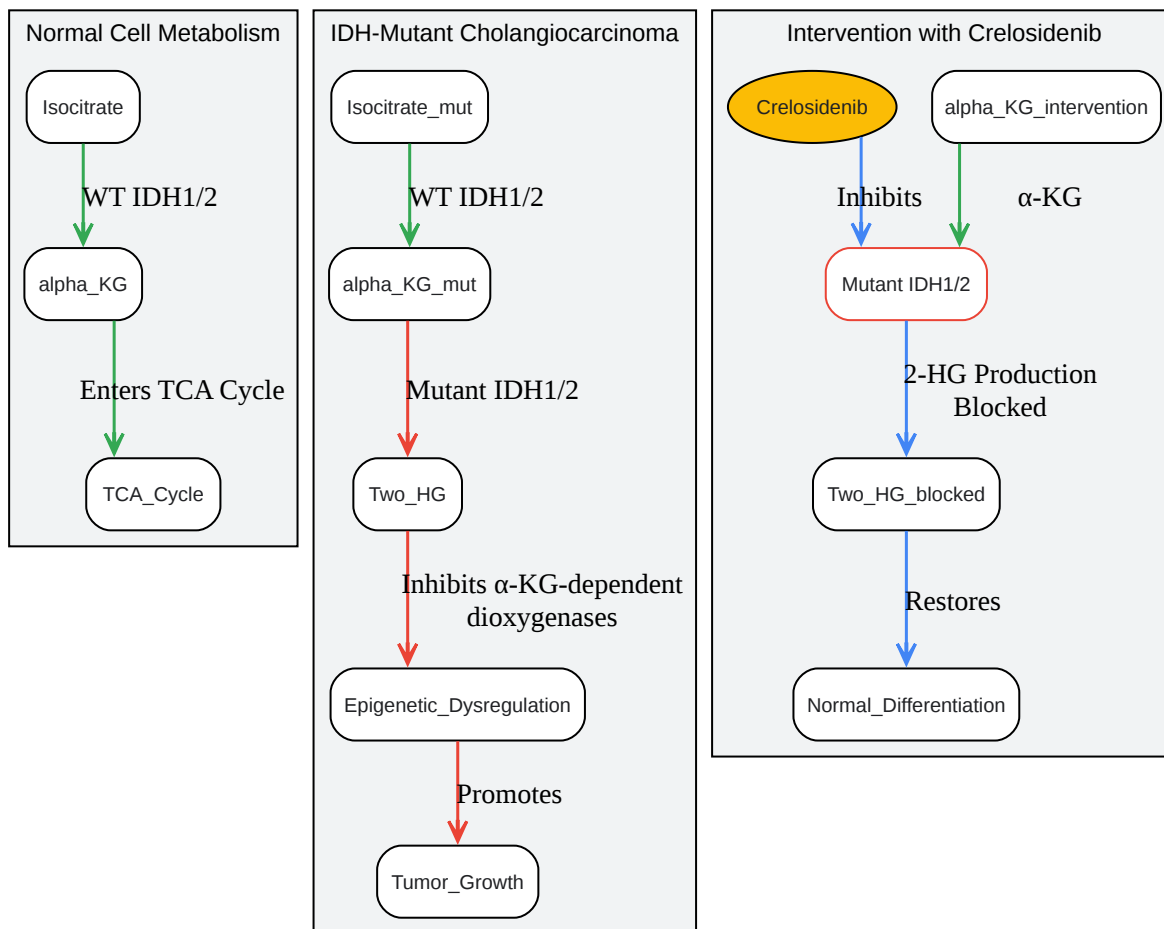
## Core Mechanism of Action

**Crelosidenib** is an orally available small molecule that selectively inhibits mutant forms of IDH1 and IDH2 enzymes.[1] In normal physiology, wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). However, specific mutations in the IDH1 and IDH2 genes, commonly found in a subset of cholangiocarcinomas, lead to a neomorphic enzymatic activity. This results in the conversion of  $\alpha$ -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2]

High levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.

**Crelosidenib** covalently binds to the mutant IDH1/2 enzymes, inhibiting the production of 2-HG.[3] This reduction in 2-HG levels is believed to restore normal cellular differentiation and inhibit tumor growth.





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**Figure 1: Crelosidenib's mechanism of action in IDH-mutant cancer.**

## Preclinical Data

**Crelosidenib** has demonstrated potent and selective inhibition of mutant IDH1 and IDH2 enzymes in preclinical studies.

## In Vitro Enzyme Inhibition



The half-maximal inhibitory concentrations (IC<sub>50</sub>) of **Crelosidenib** against various mutant IDH enzymes are summarized in the table below.

Mutant Enzyme	IC <sub>50</sub> (nM)
IDH1 R132H	6.27[4][5]
IDH1 R132C	3.71
IDH2 R140Q	36.9
IDH2 R172K	11.5
HT1080 cells (IDH1 R132C)	1.28

Table 1: In Vitro Inhibitory Activity of **Crelosidenib**

## In Vivo Inhibition of 2-HG

In a xenograft mouse model with an IDH1 mutation, oral administration of **Crelosidenib** led to a dose-dependent inhibition of 2-hydroxyglutarate.

## Experimental Protocols

In Vitro Enzyme Inhibition Assay (Representative Protocol):

- **Enzyme Preparation:** Recombinant human mutant IDH1 (R132H, R132C) and IDH2 (R140Q, R172K) enzymes are expressed and purified.
- **Reaction Mixture:** The assay is performed in a reaction buffer containing the respective mutant IDH enzyme,  $\alpha$ -ketoglutarate, and NADPH.
- **Inhibitor Addition:** **Crelosidenib** is serially diluted and added to the reaction mixture.
- **Incubation:** The reaction is initiated by the addition of isocitrate and incubated at a controlled temperature.
- **Detection:** The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

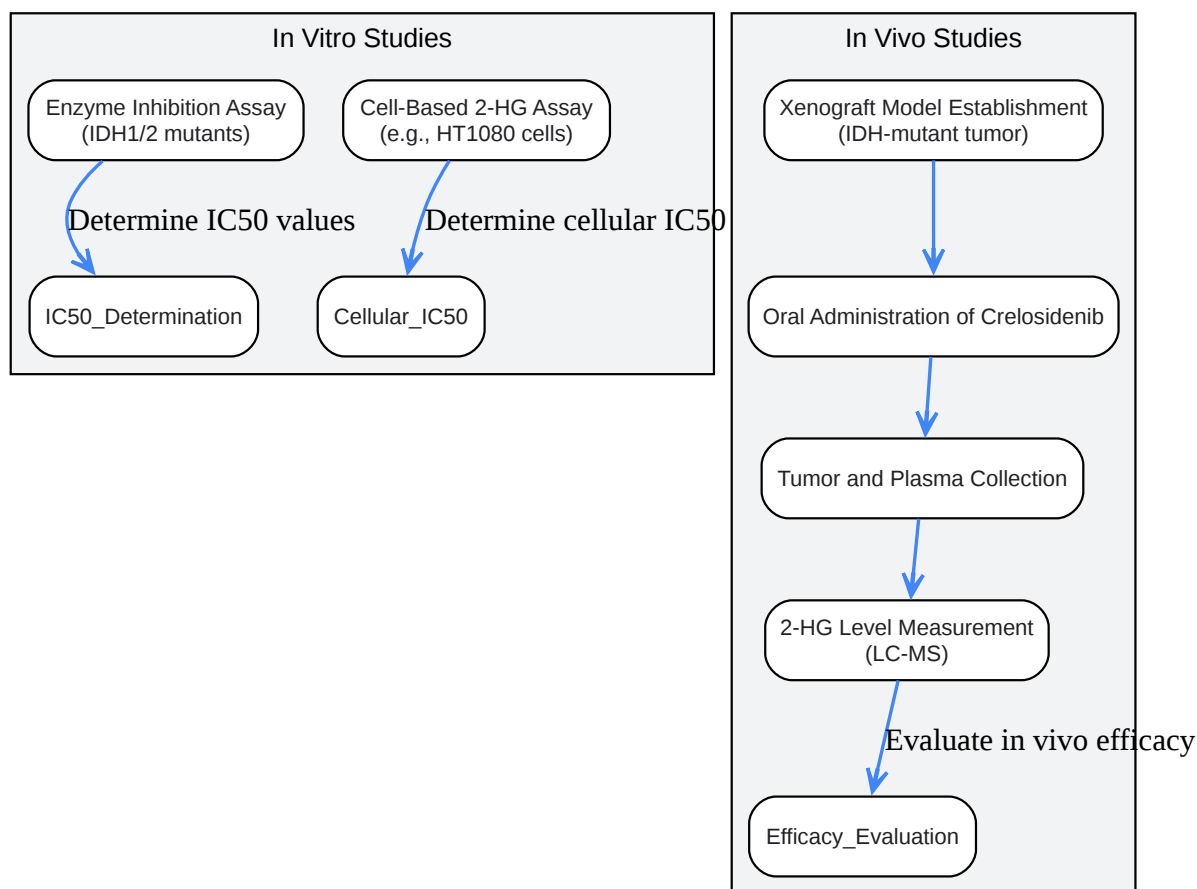


- **IC50 Calculation:** The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

**In Vivo Xenograft Study (Representative Protocol):**

- **Cell Line:** A human cancer cell line with a known IDH1 mutation (e.g., HT1080 fibrosarcoma) is used.
- **Animal Model:** Immunocompromised mice (e.g., nude mice) are used.
- **Tumor Implantation:** The cancer cells are subcutaneously injected into the flanks of the mice.
- **Treatment:** Once tumors reach a specified volume, mice are randomized to receive vehicle control or **Crelosidenib** orally at various dose levels.
- **Tumor and Plasma Collection:** At specified time points, tumor tissue and plasma samples are collected.
- **2-HG Measurement:** The levels of 2-HG in the collected samples are quantified using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).
- **Data Analysis:** The percentage of 2-HG inhibition is calculated relative to the vehicle-treated control group.





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**Figure 2:** Workflow of preclinical evaluation for **Crelosidenib**.

## Clinical Development in Cholangiocarcinoma

**Crelosidenib** is being evaluated in a Phase 1 clinical trial (NCT04521686) for patients with advanced solid tumors harboring IDH1 or IDH2 mutations, including cholangiocarcinoma.

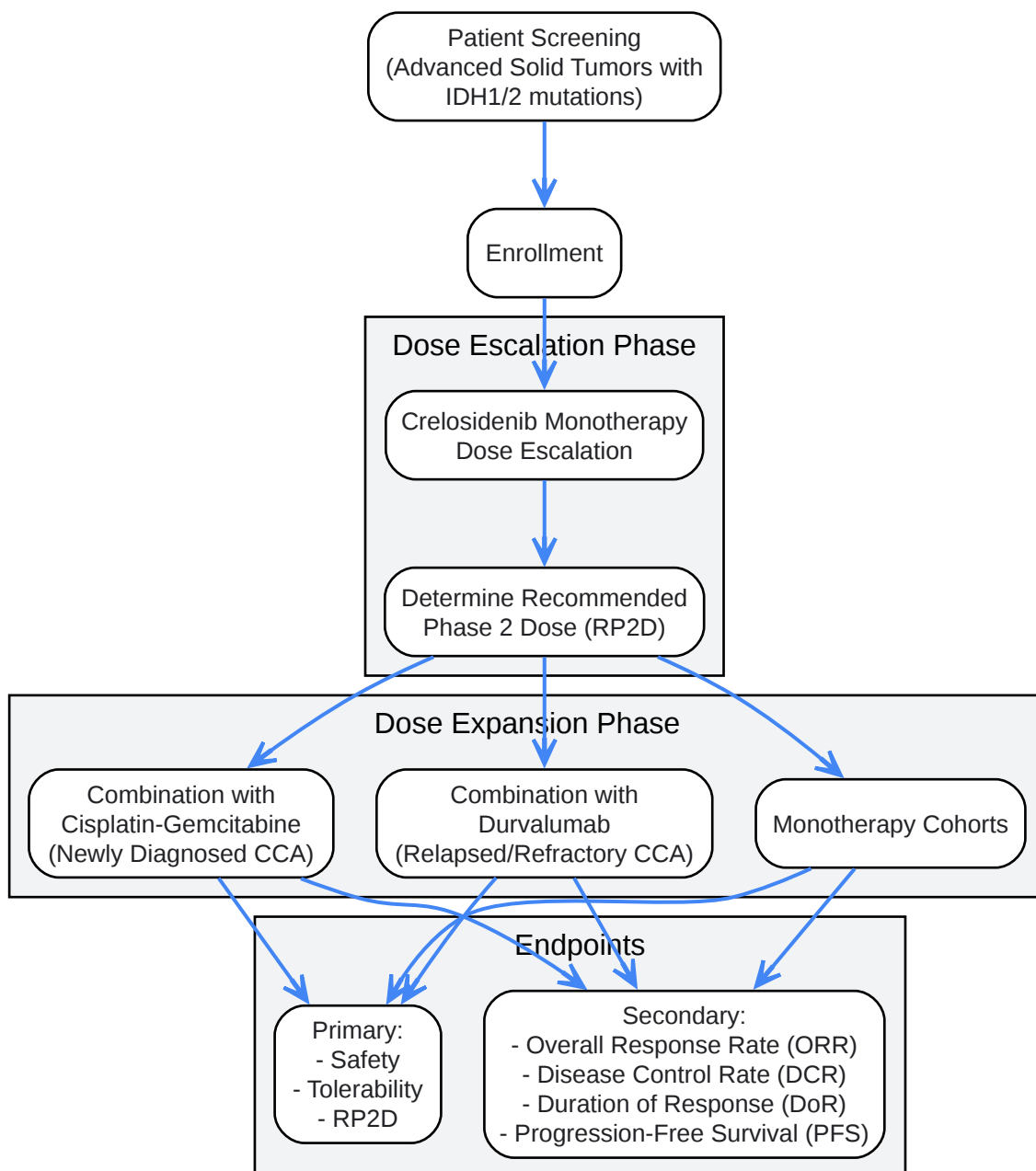
### Study Design (NCT04521686)

This is an open-label, multicenter, Phase 1 study with dose-escalation and dose-expansion cohorts. The primary objectives are to assess the safety, tolerability, and determine the



recommended Phase 2 dose (RP2D) of **Crelosidenib**. Secondary objectives include evaluating the preliminary anti-tumor activity.

The study includes cohorts for **Crelosidenib** monotherapy and in combination with other agents, such as cisplatin-gemcitabine (CISGEM) for newly diagnosed IDH-mutant cholangiocarcinoma and durvalumab for relapsed/refractory cases.



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**Figure 3:** High-level workflow of the NCT04521686 clinical trial.

## Clinical Efficacy Data

The final results from the first-in-human Phase 1 study of **Crelosidenib** have been reported.

Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)
Relapsed/Refractory IDH1/2-mutant Cholangiocarcinoma (Monotherapy)	5.2%	56.9%

**Table 2: Crelosidenib Monotherapy Efficacy in Relapsed/Refractory Cholangiocarcinoma**

Treatment Arm	Overall Response Rate (ORR)	Median Duration of Response (DoR)	Median Progression-Free Survival (PFS)
Crelosidenib + Cisplatin-Gemcitabine (Newly Diagnosed IDH-mutant CCA)	42.1%	8.1 months	10.2 months

**Table 3: Crelosidenib in Combination with Cisplatin-Gemcitabine in Newly Diagnosed Cholangiocarcinoma**

## Conclusion

**Crelosidenib** is a promising investigational agent for the treatment of cholangiocarcinoma harboring IDH1 or IDH2 mutations. Its potent and selective inhibition of the mutant enzymes leads to a reduction in the oncometabolite 2-HG, with the potential to restore normal cellular processes. Early clinical data suggests that **Crelosidenib** has a manageable safety profile and demonstrates anti-tumor activity, both as a monotherapy in the relapsed/refractory setting and more notably in combination with standard chemotherapy for newly diagnosed patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **Crelosidenib** in this patient population.



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